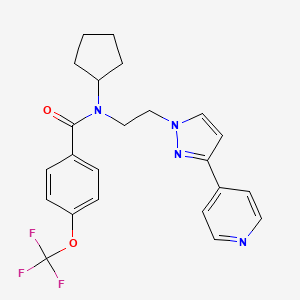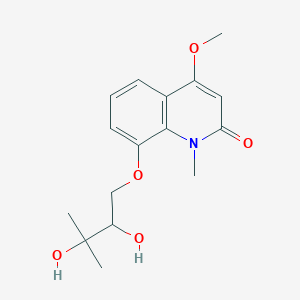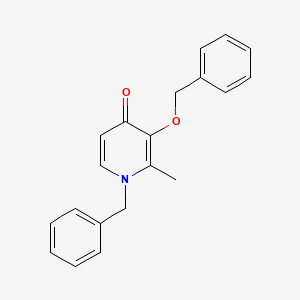
1-benzyl-3-(benzyloxy)-2-methyl-4(1H)-pyridinone
Descripción general
Descripción
1-benzyl-3-(benzyloxy)-2-methyl-4(1H)-pyridinone is a useful research compound. Its molecular formula is C20H19NO2 and its molecular weight is 305.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Alzheimer's Therapy
1-Benzyl-3-(benzyloxy)-2-methyl-4(1H)-pyridinone derivatives have been explored for their potential in Alzheimer's therapy. These molecules are designed to sequester, redistribute, and/or remove metal ions, which is crucial in treating neurodegenerative diseases like Alzheimer's. The multifunctional nature of these compounds, incorporating features like low toxicity metal chelation, antioxidant properties, and the ability to interfere with metal ion-induced amyloid peptide aggregation, makes them promising for targeting the metal-overloaded amyloid plaques in the Alzheimer's brain (Scott et al., 2011).
Synthesis of Functionalized Pyridines
These compounds are integral in the synthesis of various functionalized pyridines, which have a wide range of applications. For instance, reactions involving 4-hydroxy-6-methyl-2-pyridone, a related compound, have been shown to produce 4H-pyrano[3,2-c]pyridines and 3,3′-benzylidenebis[4-hydroxy-6-methyl-2(1H)-3-pyridinone]s, indicating their versatility in chemical synthesis (Mekheimer et al., 1997).
HIV-1 Reverse Transcriptase Inhibitors
Pyridinone derivatives have been identified as specific inhibitors of HIV-1 reverse transcriptase, an enzyme crucial for the replication of the HIV-1 virus. This makes them potential candidates for antiviral drugs against HIV-1. Their specificity for HIV-1 RT activity and the ability to inhibit the spread of HIV-1 infection in cell culture highlight their significance in antiviral research (Goldman et al., 1991).
Intermediate in Synthesis of Fe III Chelators
An unexpected intermediate in the synthesis of substituted pyridones, which are known Fe III chelators, has been identified. These Fe III chelators have applications in treating conditions like iron overload in the body. Understanding the synthesis and structure of these intermediates is crucial for developing more effective chelating agents (Wireko et al., 1995).
Coordination Compounds for Metal Ions
The this compound framework is used to create coordination compounds with metals like aluminum, gallium, and indium. These complexes have been characterized and studied for their partitioning behavior and potentiometry, providing insights into their potential applications in areas like metal ion sensing and removal (Zhang et al., 1991).
Propiedades
IUPAC Name |
1-benzyl-2-methyl-3-phenylmethoxypyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-16-20(23-15-18-10-6-3-7-11-18)19(22)12-13-21(16)14-17-8-4-2-5-9-17/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVVEHZTXSHCLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

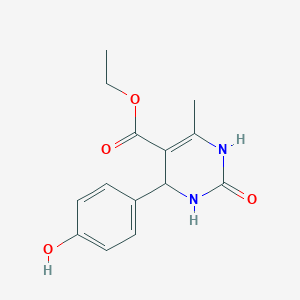
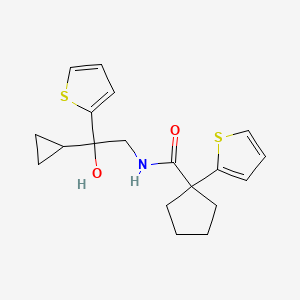
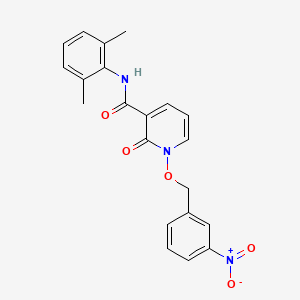


![N-(2-chloro-4-methylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B3003667.png)
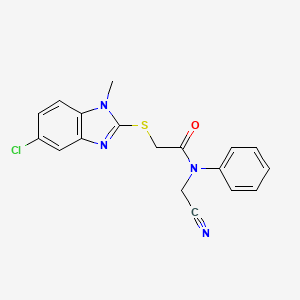

![N-methyl-1-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3003674.png)
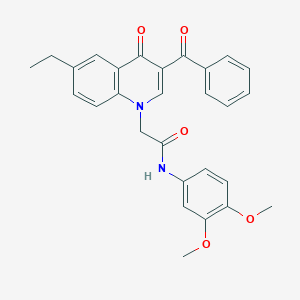
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3003677.png)
